molecular formula C6H10O B3417232 2-(1-Methylcyclopropyl)acetaldehyde CAS No. 102861-46-1

2-(1-Methylcyclopropyl)acetaldehyde

Cat. No.: B3417232
CAS No.: 102861-46-1
M. Wt: 98.14 g/mol
InChI Key: YFOXKGAEDFHNSR-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)acetaldehyde is an organic compound with the molecular formula C(_6)H(_10)O It features a cyclopropyl ring substituted with a methyl group and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 1-methylcyclopropane with formaldehyde under acidic conditions to introduce the aldehyde group. Another approach involves the use of Grignard reagents to form the cyclopropyl ring, followed by oxidation to yield the aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and selectivity. The process often requires precise control of temperature and pressure to ensure the stability of the cyclopropyl ring and the integrity of the aldehyde group.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 2-(1-Methylcyclopropyl)acetic acid

    Reduction: 2-(1-Methylcyclopropyl)ethanol

    Substitution: Derivatives with substituted functional groups depending on the nucleophile used

Scientific Research Applications

2-(1-Methylcyclopropyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials due to its reactive aldehyde group and stable cyclopropyl ring.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)acetaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl ring may also influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetaldehyde: Lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and stability.

    2-(Cyclopropyl)acetaldehyde: Similar structure but without the methyl substitution, leading to different chemical properties and applications.

    2-(1-Methylcyclopropyl)ethanol:

Uniqueness

2-(1-Methylcyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde group, which confer distinct chemical properties. The methyl substitution on the cyclopropyl ring further differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-(1-methylcyclopropyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2-3-6)4-5-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOXKGAEDFHNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102861-46-1
Record name 2-(1-methylcyclopropyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylcyclopropyl)acetaldehyde
Reactant of Route 2
2-(1-Methylcyclopropyl)acetaldehyde
Reactant of Route 3
2-(1-Methylcyclopropyl)acetaldehyde
Reactant of Route 4
2-(1-Methylcyclopropyl)acetaldehyde
Reactant of Route 5
2-(1-Methylcyclopropyl)acetaldehyde
Reactant of Route 6
2-(1-Methylcyclopropyl)acetaldehyde

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